![molecular formula C12H14O4S2 B14266091 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid CAS No. 169891-27-4](/img/structure/B14266091.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is an organic compound with the molecular formula C12H14O4S2 It is characterized by the presence of a phenylene group linked to two methylenesulfanediyl groups, each of which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid typically involves the reaction of 1,2-dibromobenzene with thioglycolic acid under basic conditions to form the intermediate 1,2-bis(methylthio)benzene. This intermediate is then subjected to oxidation to yield the desired diacetic acid compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid.
化学反応の分析
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenylene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
科学的研究の応用
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its carboxylate and sulfanediyl groups. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, its derivatives may interact with cellular targets, disrupting metabolic pathways or inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with the phenylene group in a different position.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid moieties instead of acetic acid.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various research applications.
特性
CAS番号 |
169891-27-4 |
|---|---|
分子式 |
C12H14O4S2 |
分子量 |
286.4 g/mol |
IUPAC名 |
2-[[2-(carboxymethylsulfanylmethyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H14O4S2/c13-11(14)7-17-5-9-3-1-2-4-10(9)6-18-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChIキー |
JBHUMWMJYUNSFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



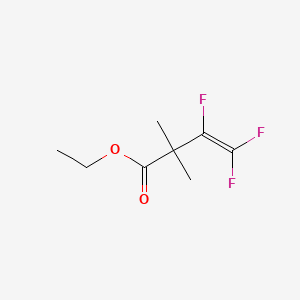
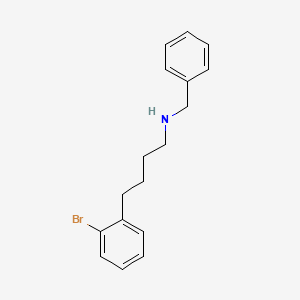
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
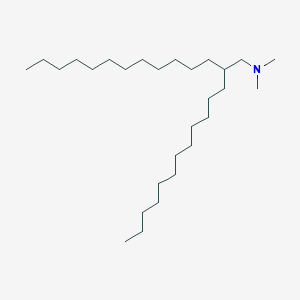
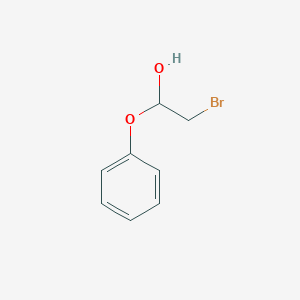
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
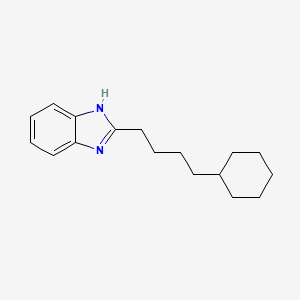
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
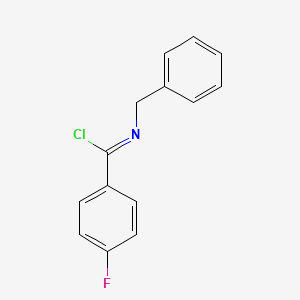
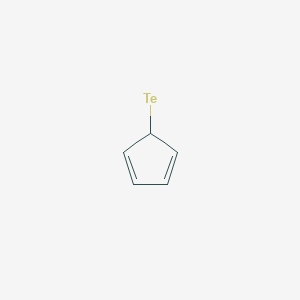
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
